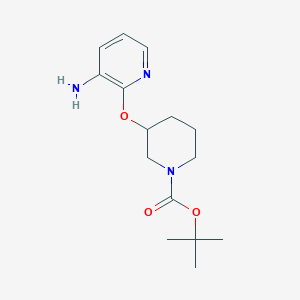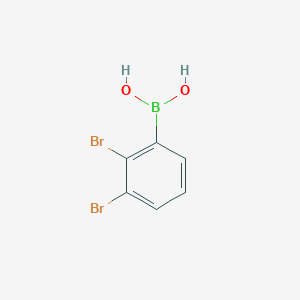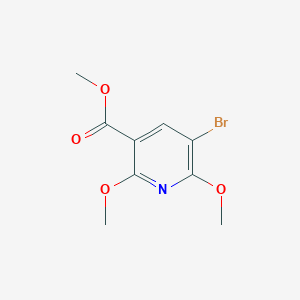
Methyl 5-bromo-2,6-dimethoxynicotinate
Descripción general
Descripción
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10BrNO4 . It is a solid substance and has a molecular weight of 276.08 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2,6-dimethoxynicotinate” is 1S/C9H10BrNO4/c1-13-8-7(12)4-6(14-2)5-10-8/h4-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a solid substance . It has a molecular weight of 276.08 g/mol .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Methyl 5-bromo-2,6-dimethoxynicotinate has been used in the synthesis of 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones . These compounds have been studied for their potential as α-glucosidase and α-amylase inhibitors .
- Methods of Application or Experimental Procedures : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
- Results or Outcomes : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some of the compounds exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity against the Raw-264,7 macrophage (Murine) cells compared to the anticancer drug, curcumin .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 5-bromo-2,6-dimethoxynicotinate has been used in a unique one-pot, simultaneous nitrodebromination and methyl bi-functionalization of 5-bromo 6-methylpyrimidines . This transformation has not been reported on pyrimidines or simultaneously on other organic compounds .
- Methods of Application or Experimental Procedures : The transformation was achieved by treating 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . This resulted in a simultaneous nitrodebromination and α-bromonitration .
- Results or Outcomes : The process resulted in moderate yields of the desired product . It is a facile and rapid transformation that provides a new method for the synthesis of gem-halonitro compounds .
Application in Pyrimidine Derivatives Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 5-bromo-2,6-dimethoxynicotinate has been used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives . This transformation has not been reported on pyrimidines or simultaneously on other organic compounds .
- Methods of Application or Experimental Procedures : The transformation was achieved by treating 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . This resulted in a simultaneous nitrodebromination and α-bromonitration .
- Results or Outcomes : The process resulted in moderate yields of the desired product . It is a facile and rapid transformation that provides a new method for the synthesis of gem-halonitro compounds .
Safety And Hazards
“Methyl 5-bromo-2,6-dimethoxynicotinate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLNDREJAQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,6-dimethoxynicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



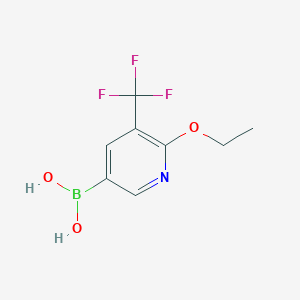
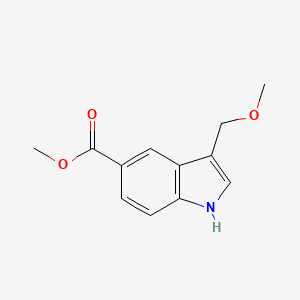

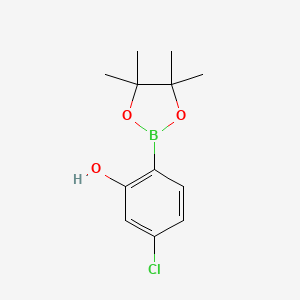
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
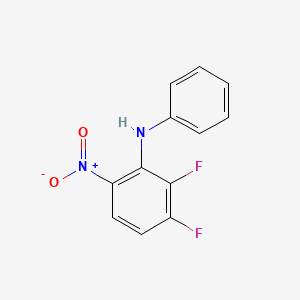
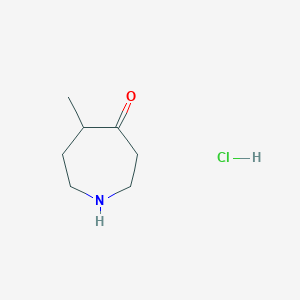
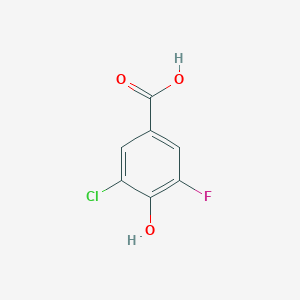
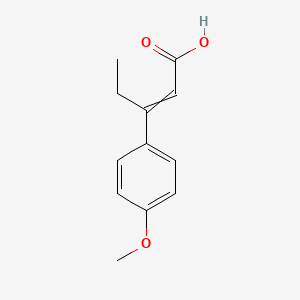
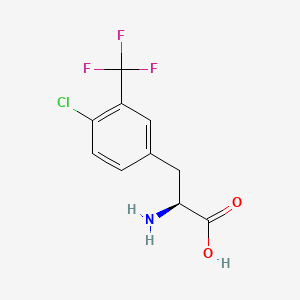
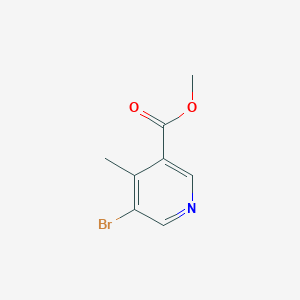
![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)
